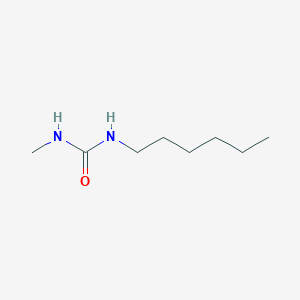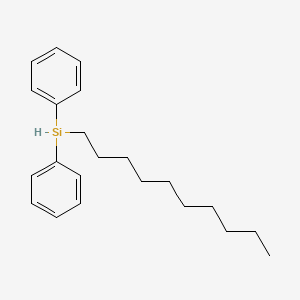
Decyldiphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyldiphenylsilane is an organosilicon compound with the molecular formula C22H32Si. It is characterized by the presence of a silicon atom bonded to a decyl group and two phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decyldiphenylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond to an alkene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the reaction of diphenylsilane with decene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Decyldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to other organosilicon compounds with different functional groups.
Substitution: The phenyl groups in this compound can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon compounds.
Substitution: Phenyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Decyldiphenylsilane has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of decyldiphenylsilane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across carbon-carbon double bonds. This process involves the formation of a hypervalent silicon intermediate, which facilitates the addition reaction .
Comparación Con Compuestos Similares
- Dichlorodiphenylsilane
- Dimethylphenylsilane
- Dimethoxydiphenylsilane
- Diphenyl (silane-d2)
- Dodecyltriethoxysilane
- Methyldiethoxysilane
Comparison: Decyldiphenylsilane is unique due to its specific combination of a decyl group and two phenyl groups bonded to a silicon atom. This structure imparts distinct chemical properties, such as increased hydrophobicity and stability, compared to other organosilicon compounds.
Propiedades
Número CAS |
18754-81-9 |
|---|---|
Fórmula molecular |
C22H32Si |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
decyl(diphenyl)silane |
InChI |
InChI=1S/C22H32Si/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19,23H,2-8,15,20H2,1H3 |
Clave InChI |
VDROTMXTTMTQCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


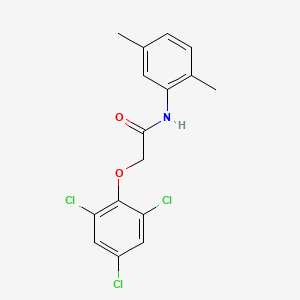
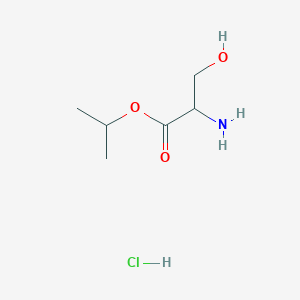


![Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate](/img/structure/B11944820.png)
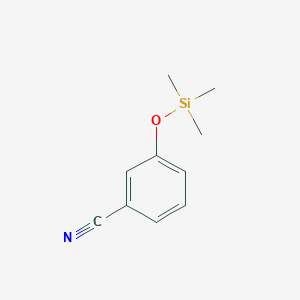

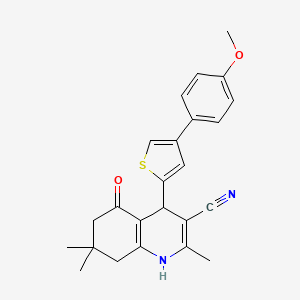


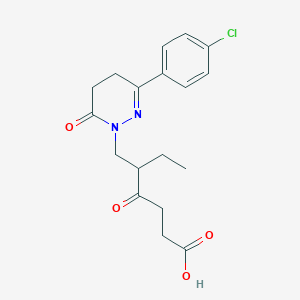
![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)

